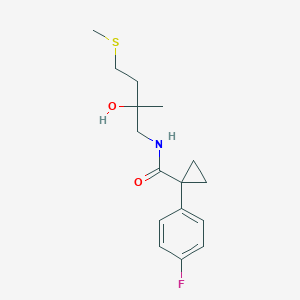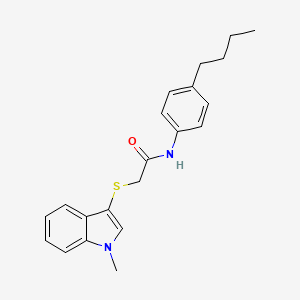
2-((5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule featuring several functional groups including piperazine, thiadiazole, acetamide, and chloro-fluorobenzoyl groups. These groups suggest a molecule with potential biological activity, given the prominence of such moieties in pharmacologically active compounds. However, this summary will focus on the chemical synthesis, structure, and properties rather than biological applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic chemical building blocks like aminothiourea and carbon disulfide, leading to various 1,3,4-thiadiazole derivatives. These derivatives are then further modified, for example, by introducing piperazine units and acyl groups through reactions like amide formation and substitution reactions (Xia, 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that small modifications, such as the introduction of halogen atoms or different substituents on the benzoyl and piperazine units, can significantly affect the molecule's conformation and intermolecular interactions. For instance, the presence or absence of hydrogen bonds and aromatic π–π stacking interactions plays a crucial role in the solid-state structure, affecting the compound's stability and reactivity (Mahesha et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, notably including interactions with nucleophiles and electrophiles, which can lead to a wide array of derivatives. The chemical behavior is influenced by the functional groups present, with the thiadiazole and piperazine units offering sites for nucleophilic attack and the potential for further modification (Mehta et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are closely linked to the molecular structure. Variations in the substituents attached to the core thiadiazole and piperazine units can lead to significant changes in these properties, influencing the compound's applicability in different contexts (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for forming additional derivatives, are determined by the functional groups present in the molecule. The compound's reactivity pattern can be predicted by examining similar structures and understanding how the piperazine, thiadiazole, and acetamide groups interact in chemical reactions (Qi, 2014).
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives play a crucial role in the rational design of drugs due to their presence in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine-based molecules in drug discovery, highlighting the potential for such compounds to serve as a flexible building block for developing drug-like elements for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Thiadiazole Moieties in Drug Design
Thiadiazole moieties are recognized for their significant contribution to the development of novel biologically active compounds. The incorporation of thiadiazole rings into drug molecules has been associated with a range of pharmacological activities, making them valuable intermediates in drug design. This highlights the potential of thiadiazole derivatives in the creation of new medicinal agents, reflecting their importance in the pharmaceutical industry (Abdel-Wahab, 2017).
Propriétés
IUPAC Name |
2-[[5-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O2S2/c1-19-12(24)9-26-16-21-20-15(27-16)23-7-5-22(6-8-23)14(25)13-10(17)3-2-4-11(13)18/h2-4H,5-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUTXQGWUASAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)
![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)






amine hydrochloride](/img/structure/B2483722.png)